molecular formula C6H2N2O2 B13958489 1,3-Diethynyl-1,3-diazetidine-2,4-dione CAS No. 528871-28-5

1,3-Diethynyl-1,3-diazetidine-2,4-dione

Katalognummer: B13958489
CAS-Nummer: 528871-28-5
Molekulargewicht: 134.09 g/mol
InChI-Schlüssel: UPCMCALUVSUXLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diethynyl-1,3-diazetidine-2,4-dione is a chemical compound with the molecular formula C6H2N2O2 It is a member of the diazetidine family, characterized by a four-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethynyl-1,3-diazetidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diethynylamine derivatives with carbonyl compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethynyl-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1,3-Diethynyl-1,3-diazetidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,3-Diethynyl-1,3-diazetidine-2,4-dione involves its interaction with molecular targets through its ethynyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Diethynyl-1,3-diazetidine-2,4-dione is unique due to its ethynyl groups, which confer distinct reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science .

Eigenschaften

CAS-Nummer

528871-28-5

Molekularformel

C6H2N2O2

Molekulargewicht

134.09 g/mol

IUPAC-Name

1,3-diethynyl-1,3-diazetidine-2,4-dione

InChI

InChI=1S/C6H2N2O2/c1-3-7-5(9)8(4-2)6(7)10/h1-2H

InChI-Schlüssel

UPCMCALUVSUXLR-UHFFFAOYSA-N

Kanonische SMILES

C#CN1C(=O)N(C1=O)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.